![molecular formula C17H28O B1263495 5-(2-Hydroxyethyl)isolongifol-4-ene](/img/structure/B1263495.png)
5-(2-Hydroxyethyl)isolongifol-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-hydroxyethyl)isolongifol-4-ene is an isolongifolane sesquiterpenoid and a homoallylic alcohol.
Scientific Research Applications
Subheading: Wagner-Meerwein Rearrangement in Longipinane Derivatives
A study explored the molecular rearrangement of longipinane derivatives, focusing on their transformation under acidic conditions. The process involved consecutive Wagner-Meerwein rearrangements followed by hydride migrations, leading to the formation of compounds with new hydrocarbon skeletons. The reactions and resulting structures were meticulously analyzed using a combination of NMR data, X-ray diffraction analyses, and ab initio molecular modeling, revealing intricate pathways and the formation of complex structures like uruapane, longipinane, and jiquilpane derivatives (Román et al., 2002).
Microbial Transformation and Biological Activity
Subheading: Metabolic Transformation and Tyrosinase Inhibition
The microbial transformation of (+)-isolongifolen-4-one by various fungi was investigated. This study yielded several new metabolites, including hydroxy derivatives of isolongifolen-4-one. Remarkably, some of these metabolites exhibited potent tyrosinase inhibitory activity, indicating potential applications in areas related to enzyme inhibition and therapeutic interventions (Choudhary et al., 2003).
Material Science and Catalytic Applications
Subheading: Catalytic Oxidation of Terpenes
A study highlighted the use of cobalt-containing MCM-41 as a heterogeneous catalyst for the aerobic oxidation of isolongifolene. The catalyst, characterized by various techniques, showed a predominant presence of single-site Co2+ states. This catalytic process predominantly yielded isolongifolen-9-one under solvent-free conditions, a compound of significant interest in the perfume industry. The catalyst demonstrated durability and reusability without metal leaching, offering a promising approach for the efficient and selective oxidation of terpenes (Robles-Dutenhefner et al., 2009).
properties
Product Name |
5-(2-Hydroxyethyl)isolongifol-4-ene |
---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-[(1S,8S)-2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-4-enyl]ethanol |
InChI |
InChI=1S/C17H28O/c1-15(2)8-5-12(7-10-18)14-16(3,4)13-6-9-17(14,15)11-13/h5,13-14,18H,6-11H2,1-4H3/t13-,14?,17-/m0/s1 |
InChI Key |
FGNGZCVKAOROFW-PYCCJBKGSA-N |
Isomeric SMILES |
CC1(CC=C(C2[C@@]13CC[C@@H](C3)C2(C)C)CCO)C |
Canonical SMILES |
CC1(CC=C(C2C13CCC(C3)C2(C)C)CCO)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.